molecular formula C12H12O2 B1595293 1,3-Dimethoxynaphthalene CAS No. 10075-61-3

1,3-Dimethoxynaphthalene

Cat. No. B1595293
CAS RN: 10075-61-3
M. Wt: 188.22 g/mol
InChI Key: XAVOEDQPSYWNHI-UHFFFAOYSA-N
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Patent
US04804679

Procedure details

A solution of 32.1 g. (0.801 mole) of sodium hydroxide in 80.3 ml. of water and 96 g. (0.763 mole) of dimethyl sulfate are simultaneously added over a period of 30-45 minutes to 50 g. (0.312 mole) of 1,3-dihydroxynaphthalene in 250 ml. of absolute ethanol stirred at -5°-0° C., the former being added slightly faster than the latter. The reaction mixture is allowed to gradually warm to 20°-25° C. with stirring over a 16 hour period. Most of the ethanol is evaporated at reduced pressure, water is added, and the mixture is extracted three times with methyl t-butyl ether. The extracts are combined, washed with 2N. aqueous sodium carbonate solution, dried over anhydrous sodium sulfate and evaporated to dryness at reduced pressure to obtain an oil. The oil is chromatographed on a Waters Prep-500 high pressure liquid chromatography apparatus having a silica gel column and utilizing 5% ethyl acetate/n-hexane as the eluant. The fractions containing the product are combined and evaporated at reduced pressure to obtain the product as a yellow oil (24.15 g.).
Quantity
0.801 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.763 mol
Type
reactant
Reaction Step Three
Quantity
0.312 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.S([O:9][CH3:10])(OC)(=O)=O.[OH:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[C:14](O)[CH:13]=1.[CH2:23](O)C>>[CH3:23][O:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[C:14]([O:9][CH3:10])[CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.801 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.763 mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
0.312 mol
Type
reactant
Smiles
OC1=CC(=CC2=CC=CC=C12)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a 16 hour period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the former being added slightly faster than the latter
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to 20°-25° C.
CUSTOM
Type
CUSTOM
Details
Most of the ethanol is evaporated at reduced pressure, water
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with methyl t-butyl ether
WASH
Type
WASH
Details
washed with 2N
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aqueous sodium carbonate solution, dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness at reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain an oil
CUSTOM
Type
CUSTOM
Details
The oil is chromatographed on a Waters Prep-500 high pressure liquid chromatography apparatus
ADDITION
Type
ADDITION
Details
The fractions containing the product
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=CC(=CC2=CC=CC=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 24.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.